molecular formula C20H18FN3O2 B2789464 (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 766534-48-9

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide

カタログ番号 B2789464
CAS番号: 766534-48-9
分子量: 351.381
InChIキー: KKEARFWTRVGVMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the B cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

作用機序

BTK is a key enzyme involved in the B cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and activated by phosphorylation. Activated BTK then phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Inhibition of BTK activity by (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide leads to the suppression of these signaling pathways and ultimately to decreased cell proliferation and survival.

生化学的および生理学的効果

In addition to its effects on B cell malignancies, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide has also been shown to have potential therapeutic applications in other diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages, which play a role in the pathogenesis of RA and SLE. Inhibition of BTK activity by (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may therefore have beneficial effects in these diseases as well.

実験室実験の利点と制限

One of the main advantages of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, such as ibrutinib, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide does not inhibit other kinases, such as ITK and Tec, which are involved in T cell signaling. This selectivity may allow for more specific targeting of B cell malignancies and may reduce the risk of off-target effects. However, one limitation of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in preclinical studies.

将来の方向性

Future research on (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may focus on several areas, including:
1. Combination therapy: (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may be combined with other agents, such as chemotherapy or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Resistance mechanisms: Resistance to BTK inhibitors, including (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, can develop over time in some patients. Further studies may elucidate the mechanisms of resistance and identify strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to BTK inhibitors, including (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, may be identified to guide patient selection and treatment.
4. Clinical trials: (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is currently being evaluated in clinical trials for the treatment of B cell malignancies. Further studies may be conducted to evaluate its safety and efficacy in other diseases, such as RA and SLE.
In conclusion, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a promising therapeutic agent for the treatment of B cell malignancies, with potential applications in other diseases as well. Its selectivity for BTK and its ability to inhibit downstream signaling pathways make it a valuable research tool for studying the role of BTK in disease pathogenesis. Further research on (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may lead to the development of novel therapeutic strategies for the treatment of various diseases.

合成法

The synthesis of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The key intermediate is the 4-morpholin-4-ylphenylprop-2-en-1-one, which is obtained by the condensation of 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate. This intermediate is then converted to the desired product by reaction with 2-fluorobenzonitrile and (Z)-2-cyano-3-(dimethylamino)acrylamide in the presence of a base and a palladium catalyst.

科学的研究の応用

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide has been extensively studied in preclinical models of B cell malignancies, including CLL and NHL. In vitro studies have shown that (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased cell proliferation and survival. In vivo studies in mouse models of CLL and NHL have demonstrated that (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibits tumor growth and prolongs survival.

特性

IUPAC Name

(Z)-2-cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEARFWTRVGVMX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-fluorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。